![molecular formula C18H15N3O3 B2408497 4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1358889-68-5](/img/structure/B2408497.png)
4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been studied for its potential biological activities . It has been identified as an inhibitor of Mycobacterial Thymidylate Synthase X (ThyX), which is crucial for DNA biosynthesis in a diverse group of pathogens . This compound has also been studied as a potential inhibitor of poly (ADP-ribose) polymerase .
Synthesis Analysis
The synthesis of this compound involves a systematic structure-activity relationship study . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .
Molecular Structure Analysis
The molecular structure of this compound is based on a benzo[b][1,4]oxazin-3(4H)-one scaffold . This structure has been optimized to yield an analogue with an IC50 value of 0.69 μm .
Chemical Reactions Analysis
The chemical reactions involving this compound are related to its inhibitory activity against certain enzymes. It displays competitive inhibition toward the methylene tetrahydrofolate cofactor of ThyX .
Applications De Recherche Scientifique
1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazole derivatives are known for their wide range of applications in medicinal chemistry due to their bioisosteric properties, which allow them to act as replacements for ester and amide functionalities. These compounds have been explored for their antimicrobial, anti-inflammatory, and analgesic activities. For example, synthesis and evaluation of novel 1,2,4-triazole derivatives have shown significant antimicrobial activities against various microorganisms (Bektaş et al., 2007). Additionally, 1,2,4-oxadiazole derivatives have been synthesized with a focus on improving corrosion inhibition properties for mild steel in acidic environments, demonstrating their potential in materials science (Ammal et al., 2018).
Benzoxazinone Derivatives
Benzoxazinone derivatives have been explored for their photoluminescent properties and potential applications in materials science. For instance, a series of cholesteryl and methyl benzoate derivatives containing the 1,3,4-oxadiazole fluorophore have been synthesized and characterized, showing promising results in polarizing microscopic and calorimetric studies (Han et al., 2010). These compounds exhibited cholesteric and nematic/smectic A mesophases, highlighting their potential in the development of new materials with specific optical properties.
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-oxadiazole ring have shown promising neuroprotective and anti-inflammatory properties . Therefore, it’s plausible that this compound may also target proteins involved in neuroprotection and inflammation.
Mode of Action
Compounds with similar structures have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these biochemical pathways.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in neuroprotection and inflammation. In similar compounds, the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production has been observed . These molecules play crucial roles in inflammatory responses, suggesting that the compound may exert its effects by modulating these pathways.
Result of Action
The result of the compound’s action is likely related to its potential neuroprotective and anti-inflammatory effects. In similar compounds, a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells has been observed . This suggests that the compound may have a protective effect on neuronal cells.
Orientations Futures
The future directions for the study of this compound could involve further optimization of its structure to enhance its inhibitory activity. It could also involve studying its potential as a therapeutic agent against diseases caused by pathogens that rely on ThyX for DNA biosynthesis . Additionally, its potential as an inhibitor of poly (ADP-ribose) polymerase could be explored further .
Propriétés
IUPAC Name |
4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-6-2-3-7-13(12)18-19-16(24-20-18)10-21-14-8-4-5-9-15(14)23-11-17(21)22/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWSEXBWULHUQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)
![4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid](/img/structure/B2408419.png)
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)

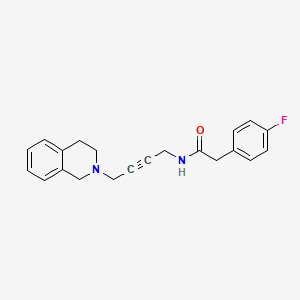

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2408424.png)
![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)
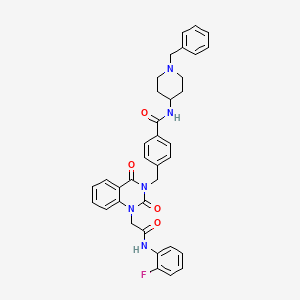
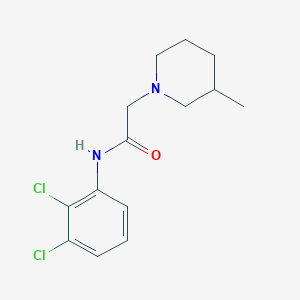
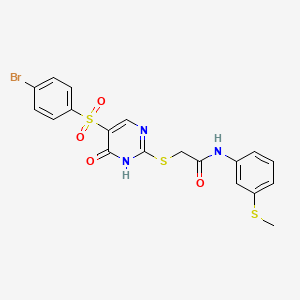
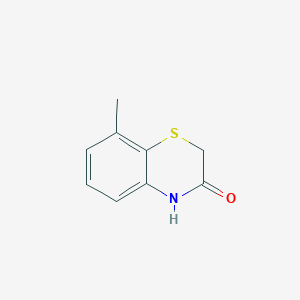
![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)